molecular formula C11H6Cl2N2O3S B2534030 2,5-dichloro-N-(4-nitrophenyl)thiophene-3-carboxamide CAS No. 476627-46-0

2,5-dichloro-N-(4-nitrophenyl)thiophene-3-carboxamide

Cat. No.: B2534030
CAS No.: 476627-46-0
M. Wt: 317.14
InChI Key: QGPMMQGJELYWGU-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(4-nitrophenyl)thiophene-3-carboxamide is a heterocyclic compound that contains a thiophene ring substituted with chlorine atoms and a nitrophenyl group

Future Directions

Given the therapeutic importance of thiophene and its substituted derivatives, future research could focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity. This could involve the design and discovery of new drug molecules that offer some of the greatest hopes for success in the present and future epoch .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4-nitrophenyl)thiophene-3-carboxamide typically involves the nitration of a precursor compound, followed by amide formation. One common method involves the nitration of 2,5-dichlorothiophene-3-carboxylic acid with nitric acid and sulfuric acid to introduce the nitro group. The resulting nitro compound is then reacted with 4-nitroaniline under appropriate conditions to form the desired carboxamide .

Industrial Production Methods

In industrial settings, the synthesis of this compound may be carried out using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and higher yields compared to traditional batch reactors .

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(4-nitrophenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Nitration: Introduction of nitro groups using nitric acid and sulfuric acid.

    Reduction: Reduction of the nitro group to an amine using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Nitration: Nitric acid and sulfuric acid.

    Reduction: Hydrogen gas and palladium on carbon.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

    Reduction: Formation of 2,5-dichloro-N-(4-aminophenyl)thiophene-3-carboxamide.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(4-nitrophenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amine, which can then interact with various enzymes and receptors in biological systems. The thiophene ring’s electron-rich nature allows it to participate in electron transfer reactions, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dichloro-N-(4-nitrophenyl)thiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. The presence of both chlorine and nitro groups on the thiophene ring makes it a versatile intermediate for further chemical modifications and applications in various fields .

Properties

IUPAC Name

2,5-dichloro-N-(4-nitrophenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2O3S/c12-9-5-8(10(13)19-9)11(16)14-6-1-3-7(4-2-6)15(17)18/h1-5H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPMMQGJELYWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(SC(=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676891
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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